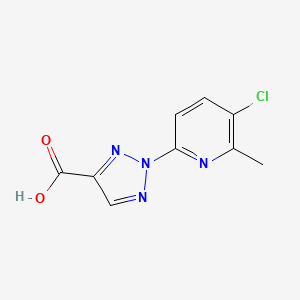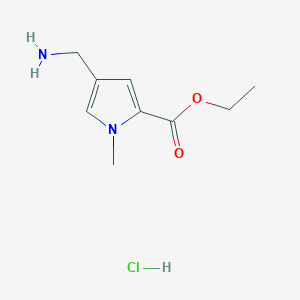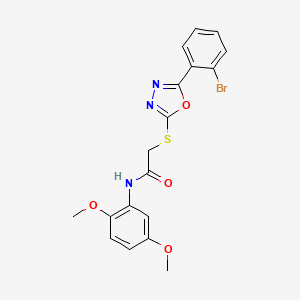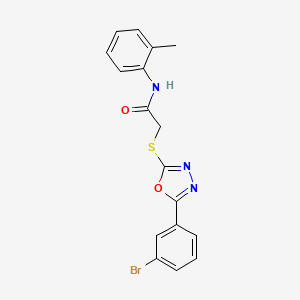
2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom and a methyl group, connected to a triazole ring with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process One common method starts with the chlorination of 6-methylpyridine to obtain 5-chloro-6-methylpyridine This intermediate is then subjected to a cycloaddition reaction with an azide to form the triazole ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-6-methyl-2-pyridinylpyrimidine: Shares the pyridine and chlorine substitution but differs in the heterocyclic ring structure.
2-(4-Chloro-6-methylpyridin-2-yl)-1H-imidazole-4-carboxylic acid: Similar in having a pyridine ring with chlorine and methyl groups, but features an imidazole ring instead of a triazole ring.
Uniqueness
2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its triazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H7ClN4O2 |
|---|---|
Peso molecular |
238.63 g/mol |
Nombre IUPAC |
2-(5-chloro-6-methylpyridin-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN4O2/c1-5-6(10)2-3-8(12-5)14-11-4-7(13-14)9(15)16/h2-4H,1H3,(H,15,16) |
Clave InChI |
BFUIWDMVJQMLME-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N2N=CC(=N2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054576.png)
![7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B15054582.png)


![3-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B15054595.png)


![(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B15054616.png)


![5-(3-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054649.png)

![6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054679.png)
